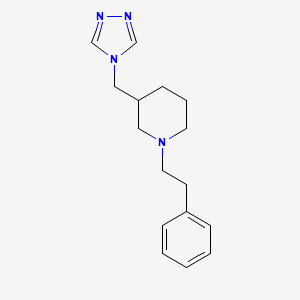
1-(2-phenylethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)piperidine
描述
1-(2-phenylethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)piperidine, also known as PETP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PETP belongs to the class of piperidine derivatives and has a triazole ring attached to it. In
作用机制
The mechanism of action of 1-(2-phenylethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)piperidine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. 1-(2-phenylethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)piperidine has been shown to bind to the sigma-1 receptor, which is involved in the regulation of ion channels and intracellular signaling pathways. 1-(2-phenylethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)piperidine has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects:
1-(2-phenylethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)piperidine has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress, and to improve cognitive function and motor coordination. 1-(2-phenylethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)piperidine has also been shown to have analgesic effects in animal models of neuropathic pain.
实验室实验的优点和局限性
1-(2-phenylethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)piperidine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity and yield can be optimized through modification of the reaction conditions. 1-(2-phenylethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)piperidine has also been shown to have low toxicity in animal models. However, 1-(2-phenylethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)piperidine has some limitations for use in lab experiments. It has limited solubility in water, which can make it difficult to administer to animals. 1-(2-phenylethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)piperidine also has a relatively short half-life in the body, which can limit its therapeutic efficacy.
未来方向
There are several future directions for the study of 1-(2-phenylethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)piperidine. One direction is to further investigate its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as a radioligand for imaging studies. Additionally, future studies could focus on optimizing the synthesis of 1-(2-phenylethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)piperidine and developing more efficient methods for administering it to animals. Overall, 1-(2-phenylethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)piperidine has shown promising potential for use in scientific research and could have important implications for the development of new therapies for neurological disorders.
科学研究应用
1-(2-phenylethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)piperidine has been studied for its potential therapeutic applications in various scientific fields. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. 1-(2-phenylethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)piperidine has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and neuropathic pain. 1-(2-phenylethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)piperidine has also been studied for its potential use as a radioligand for imaging studies.
属性
IUPAC Name |
1-(2-phenylethyl)-3-(1,2,4-triazol-4-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-2-5-15(6-3-1)8-10-19-9-4-7-16(11-19)12-20-13-17-18-14-20/h1-3,5-6,13-14,16H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKLLOMZVNFVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)CN3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-amino-2-oxoethyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B4256846.png)
![1-(3-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}propyl)-2-pyrrolidinone](/img/structure/B4256850.png)
![2-[1-({1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B4256855.png)
![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B4256863.png)
![1-[3-({(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B4256866.png)
![3-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B4256867.png)
![[1'-(2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B4256881.png)
![N-cycloheptyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4256904.png)

![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[4-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B4256908.png)
![2-{[4-(2-methoxyphenoxy)piperidin-1-yl]methyl}benzonitrile](/img/structure/B4256923.png)
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4256927.png)
![3-chloro-4-{[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4256928.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4256940.png)